molecular formula C12H24O3 B14760640 Octyl propan-2-yl carbonate CAS No. 1680-32-6

Octyl propan-2-yl carbonate

Cat. No.: B14760640
CAS No.: 1680-32-6
M. Wt: 216.32 g/mol
InChI Key: GXPAJEVWRLBRHB-UHFFFAOYSA-N
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Description

Octyl propan-2-yl carbonate is a chemical compound that belongs to the class of organic carbonates It is characterized by the presence of an octyl group and a propan-2-yl group attached to a carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl propan-2-yl carbonate can be synthesized through the reaction of octanol and propan-2-ol with phosgene or its derivatives. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include temperatures ranging from 0°C to 50°C and a solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is also common to minimize the hazards associated with phosgene gas.

Chemical Reactions Analysis

Types of Reactions

Octyl propan-2-yl carbonate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octanol, propan-2-ol, and carbon dioxide.

    Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, leading to the formation of a different carbonate ester.

    Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of carbamates or thiocarbonates.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, and a catalyst such as hydrochloric acid or sodium hydroxide.

    Transesterification: Alcohols, catalysts such as titanium alkoxides, and moderate temperatures (50°C to 100°C).

    Nucleophilic Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane, and mild temperatures (0°C to 50°C).

Major Products

    Hydrolysis: Octanol, propan-2-ol, and carbon dioxide.

    Transesterification: Different carbonate esters depending on the alcohol used.

    Nucleophilic Substitution: Carbamates or thiocarbonates.

Scientific Research Applications

Octyl propan-2-yl carbonate has several scientific research applications:

    Organic Synthesis:

    Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.

    Materials Science: It is used in the production of polymers and other materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of octyl propan-2-yl carbonate involves its ability to act as a carbonylating agent. The carbonate group can react with nucleophiles to form carbamates or other derivatives. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl Carbonate: A simpler carbonate ester with two methyl groups.

    Diethyl Carbonate: Contains two ethyl groups and is used in similar applications.

    Diphenyl Carbonate: Contains two phenyl groups and is used in the production of polycarbonates.

Uniqueness

Octyl propan-2-yl carbonate is unique due to its combination of an octyl group and a propan-2-yl group, which imparts specific physical and chemical properties. This combination makes it suitable for applications where both hydrophobicity and reactivity are desired.

Properties

CAS No.

1680-32-6

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

octyl propan-2-yl carbonate

InChI

InChI=1S/C12H24O3/c1-4-5-6-7-8-9-10-14-12(13)15-11(2)3/h11H,4-10H2,1-3H3

InChI Key

GXPAJEVWRLBRHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)OC(C)C

Origin of Product

United States

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